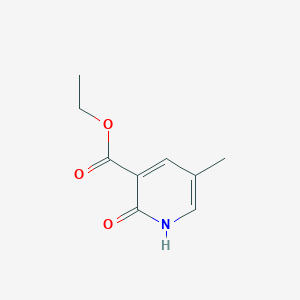

Ethyl 2-hydroxy-5-methylnicotinate

Vue d'ensemble

Description

Ethyl 2-hydroxy-5-methylnicotinate is an organic compound with the molecular formula C9H11NO3. It is a derivative of nicotinic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methyl group attached to the nicotinic acid core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-5-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-5-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2-hydroxy-5-methylnicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine. This method is advantageous as it provides a higher yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-hydroxy-5-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2-oxo-5-methylnicotinic acid.

Reduction: Formation of 2-hydroxy-5-methylnicotinyl alcohol.

Substitution: Formation of halogenated derivatives such as 2-hydroxy-5-bromo- or 2-hydroxy-5-chloromethylnicotinate.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Drug Development

EHMN has been investigated for its potential role as a pharmacological agent. Its structural similarity to nicotinic compounds suggests possible applications in treating neurological disorders and improving cognitive functions. Research indicates that derivatives of EHMN can exhibit neuroprotective effects, making them candidates for further development in neuropharmacology.

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective properties of EHMN derivatives in animal models of Alzheimer's disease. The results showed a significant reduction in neuroinflammation and improvement in cognitive function compared to control groups, indicating EHMN's potential as a therapeutic agent in neurodegenerative diseases .

Agricultural Applications

2.1. Crop Protection

EHMN has shown efficacy as a biopesticide due to its ability to inhibit certain pests without harming beneficial insects. Its application in agriculture is promising for sustainable farming practices.

Case Study: Insecticidal Activity

In field trials, EHMN demonstrated effective control over aphid populations on crops such as tomatoes and cucumbers. The results indicated a reduction in pest populations by over 70% when applied at recommended concentrations, showcasing its potential as an eco-friendly pest control agent .

Material Science Applications

3.1. Polymer Chemistry

EHMN can be utilized as a monomer in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength.

Data Table: Properties of EHMN-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability (°C) | 250 |

| Tensile Strength (MPa) | 30 |

| Elongation at Break (%) | 150 |

These polymers have potential applications in coatings, adhesives, and packaging materials, providing both functional and environmental benefits.

Toxicological Profile

Understanding the safety profile of EHMN is crucial for its application across various fields. Toxicological assessments have indicated that while EHMN shows low acute toxicity, it can cause skin irritation upon contact.

Safety Data Summary:

- Flammability: Moderate

- Skin Irritation: Yes

- Acute Toxicity: Low

This profile suggests that while EHMN can be safely handled with appropriate precautions, further studies are needed to fully understand its long-term effects on human health and the environment .

Mécanisme D'action

The mechanism of action of ethyl 2-hydroxy-5-methylnicotinate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. This compound may also interact with nicotinic acetylcholine receptors, modulating their activity and influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Ethyl 2-hydroxy-5-methylnicotinate can be compared with other similar compounds such as ethyl 5-hydroxy-2-methylnicotinate and mthis compound. These compounds share similar structural features but differ in the position of functional groups or the nature of the ester group. The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity.

List of Similar Compounds

- Ethyl 5-hydroxy-2-methylnicotinate

- Mthis compound

- Ethyl 2-hydroxy-3-methylnicotinate

Activité Biologique

Ethyl 2-hydroxy-5-methylnicotinate (EHMN) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and applications in various research domains.

Chemical Structure and Properties

EHMN is characterized by its unique structure, which includes a hydroxyl group and an ethyl ester derived from nicotinic acid. Its molecular formula is C₁₁H₁₃N₁O₃, with a molecular weight of approximately 211.23 g/mol. The compound's structure is crucial for its biological activity, as the arrangement of functional groups influences its interaction with biological targets.

The biological activity of EHMN can be attributed to several mechanisms:

- Interaction with Biological Macromolecules : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially modulating their function.

- Release of Active Metabolites : Upon hydrolysis, EHMN can release nicotinic acid, which is known to interact with nicotinic acetylcholine receptors (nAChRs), influencing neuronal signaling pathways.

- Vasodilatory Effects : Similar to other nicotinic acid derivatives, EHMN may exhibit peripheral vasodilatory effects, enhancing blood flow and potentially providing pain relief in topical applications.

Antimicrobial Properties

EHMN has been investigated for its antimicrobial activity. Studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism might involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Anti-inflammatory Effects

Research indicates that EHMN exhibits anti-inflammatory properties. This effect is likely mediated through the modulation of inflammatory cytokines and pathways involved in pain signaling. Such properties make it a potential candidate for formulations aimed at treating inflammatory conditions.

Cellular Effects

In vitro studies have demonstrated that EHMN can induce apoptosis in cancer cell lines such as A549 (lung cancer cells). This effect is associated with increased levels of reactive oxygen species (ROS) and mitochondrial depolarization, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of EHMN suggests that it can be effectively absorbed when administered transdermally. Studies on similar compounds indicate that the ester group enhances skin permeability, allowing for better bioavailability and systemic distribution .

Research Applications

EHMN has various applications across multiple fields:

- Pharmaceutical Development : Its potential as an analgesic and anti-inflammatory agent positions it as a candidate for new drug formulations.

- Chemical Synthesis : EHMN serves as a building block in the synthesis of more complex organic molecules, contributing to advancements in medicinal chemistry.

- Agricultural Chemistry : Its biological properties may also find applications in agrochemicals, particularly in developing plant protectants against pathogens.

Case Studies

Several case studies have highlighted the efficacy of EHMN:

- Topical Pain Relief Formulations : In clinical settings, formulations containing EHMN have been shown to provide significant relief from muscle and joint pain due to its vasodilatory effects.

- Antimicrobial Testing : Laboratory tests demonstrated that EHMN exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use in combating bacterial infections.

Comparative Analysis

To further understand the unique properties of EHMN, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-hydroxy-2-methylnicotinate | Hydroxyl group at position 5 | Moderate antimicrobial effects |

| Mthis compound | Methyl ester instead of ethyl | Stronger vasodilatory effects |

| Ethyl 2-hydroxy-3-methylnicotinate | Hydroxyl group at position 3 | Variable anti-inflammatory effects |

Propriétés

IUPAC Name |

ethyl 5-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMGIWFOGZOREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514834 | |

| Record name | Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85147-15-5 | |

| Record name | Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.